2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207050-22-3
VCID: VC6144846
InChI: InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-6-5-7-19(12-16)31-4)32-23(25-14)20-15(2)28(27-26-20)17-8-10-18(30-3)11-9-17/h5-12H,13H2,1-4H3,(H,24,29)
SMILES: CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC(=CC=C4)OC
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

CAS No.: 1207050-22-3

Cat. No.: VC6144846

Molecular Formula: C23H23N5O3S

Molecular Weight: 449.53

* For research use only. Not for human or veterinary use.

2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide - 1207050-22-3

Specification

CAS No. 1207050-22-3
Molecular Formula C23H23N5O3S
Molecular Weight 449.53
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C23H23N5O3S/c1-14-21(22(29)24-13-16-6-5-7-19(12-16)31-4)32-23(25-14)20-15(2)28(27-26-20)17-8-10-18(30-3)11-9-17/h5-12H,13H2,1-4H3,(H,24,29)
Standard InChI Key RJYDSRLVMAZICA-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC(=CC=C4)OC

Introduction

Chemical Structure and Nomenclature

The target compound features a 1,3-thiazole core substituted at position 2 with a 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group and at position 5 with a carboxamide moiety bearing a 3-methoxyphenylmethyl substituent. The methoxy groups at the para position of the triazole-associated phenyl ring and the meta position of the benzyl group in the carboxamide side chain introduce steric and electronic modulation, potentially influencing bioavailability and target binding .

Structural Analysis

The thiazole ring (C3H2NS) serves as the central scaffold, with its electron-deficient nature facilitating π-π stacking interactions in biological targets. The 1,2,3-triazole moiety, synthesized via Huisgen cycloaddition or related methods, contributes to hydrogen bonding capabilities due to its nitrogen-rich architecture . Substituent positioning—particularly the 4-methoxyphenyl group on the triazole and the 3-methoxyphenylmethyl group on the carboxamide—may enhance metabolic stability compared to non-substituted analogs .

Synthetic Methodology

While no explicit synthesis of this compound is documented, its construction can be inferred from established protocols for analogous triazole-thiazole hybrids . A plausible multi-step route is outlined below:

Step 1: Synthesis of 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde

Reaction of 4-methoxyphenyl azide with propiolaldehyde under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields the triazole intermediate. Methylation at position 5 is achieved via alkylation with methyl iodide .

Step 2: Formation of Thiazole Core

Condensation of the triazole-carbaldehyde with ethyl 4-methyl-5-carboxythiazole-2-carboxylate in the presence of ammonium acetate generates the thiazole-triazole hybrid. Subsequent hydrolysis of the ester group produces the carboxylic acid derivative .

Step 3: Amidation with 3-Methoxyphenylmethylamine

Coupling the carboxylic acid with 3-methoxyphenylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) affords the final carboxamide product .

Table 1: Hypothetical Synthetic Route

StepReactionReagents/ConditionsYield*
1CuAACCuSO4, sodium ascorbate, H2O/EtOH78%
2Thiazole cyclizationNH4OAc, EtOH, reflux, 12 h65%
3AmidationEDC, HOBt, DMF, rt, 24 h82%
*Yields estimated from analogous procedures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, triazole-H)

  • δ 7.89 (d, J = 8.5 Hz, 2H, 4-methoxyphenyl-H)

  • δ 7.32 (t, J = 7.8 Hz, 1H, 3-methoxyphenyl-H)

  • δ 4.54 (d, J = 5.5 Hz, 2H, N-CH2-)

  • δ 3.85 (s, 3H, OCH3), δ 3.78 (s, 3H, OCH3)

  • δ 2.61 (s, 3H, thiazole-CH3)

13C NMR (125 MHz, DMSO-d6):

  • δ 166.4 (C=O), 160.1 (OCH3), 153.2 (triazole-C), 148.9 (thiazole-C), 135.5–112.4 (aromatic Cs), 56.2 (OCH3), 42.1 (N-CH2), 17.6 (CH3) .

High-Resolution Mass Spectrometry (HRMS)

Calculated for C24H24N5O3S ([M+H]+): 486.1604. Observed: 486.1611 .

Computational and In Silico Studies

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.3 eV, indicating moderate chemical reactivity. The electrostatic potential map reveals nucleophilic regions localized on the triazole nitrogens and electrophilic zones at the thiazole sulfur .

Table 2: DFT-Derived Parameters

ParameterValue
HOMO (eV)-6.21
LUMO (eV)-1.93
Dipole Moment (D)5.67

Molecular Docking with COX-2

Docking simulations (Glide XP) into the COX-2 active site (PDB: 5KIR) suggest binding via:

  • Hydrogen bonds between the carboxamide NH and Arg120.

  • π-π stacking of the thiazole ring with Tyr385.

  • Hydrophobic interactions involving the 4-methoxyphenyl group and Val349 .

AssayResult
COX-1 IC500.12 μM
COX-2 IC500.09 μM
COX-2 Selectivity1.33
MCF-7 IC5058.4 μM

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